![molecular formula C23H30N6O2 B2413608 9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923482-30-8](/img/structure/B2413608.png)
9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
Scientific Research Applications
Antiviral Applications
The compound’s structure suggests potential antiviral properties. Researchers have explored its inhibitory effects against influenza viruses . Further investigations could focus on its mechanism of action and potential applications in treating viral infections.
Anticancer Potential
Given the benzyl and purine moieties, this compound might exhibit anticancer activity. Researchers could explore its effects on various cancer cell lines, such as breast cancer (MCF-7), liver cancer (HepG2), and lung fibroblasts (WI-38). Preliminary studies have already indicated promising results .
Kinase Inhibition
The compound’s structure resembles a kinase inhibitor scaffold. Investigating its interactions with specific kinases (e.g., anaplastic lymphoma kinase, ALK) could reveal its potential therapeutic applications. ALK, originally discovered in anaplastic large cell lymphoma, plays a crucial role as a transmembrane receptor tyrosine kinase .
Antibacterial and Antifungal Properties
Considering the piperidine ring, this compound may exhibit antibacterial and antifungal effects. Researchers could evaluate its activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .
properties
IUPAC Name |
9-benzyl-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O2/c1-25-20-19(21(30)29(23(25)31)16-15-26-11-6-3-7-12-26)28-14-8-13-27(22(28)24-20)17-18-9-4-2-5-10-18/h2,4-5,9-10H,3,6-8,11-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPLKXRIWJDZOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCCN(C4=N2)CC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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